N-((1-Methylpyrrol-2-yl)methyl)hexamethyleneimine
Description
N-((1-Methylpyrrol-2-yl)methyl)hexamethyleneimine is a specialized organic compound derived from hexamethyleneimine (HMI), a six-membered saturated amine ring (C₆H₁₃N) . Hexamethyleneimine itself is a colorless to light yellow liquid with a strong amine odor, a boiling point of 138°C, and a flash point of 27°C, making it both volatile and flammable . It serves as a critical intermediate in pharmaceuticals, agrochemicals (e.g., the herbicide Ordram), and synthetic chemistry .
The target compound introduces a (1-methylpyrrol-2-yl)methyl substituent at the nitrogen atom of HMI. Such structural changes could influence reactivity, solubility, and biological activity compared to unmodified HMI.
Properties
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-13-8-6-7-12(13)11-14-9-4-2-3-5-10-14/h6-8H,2-5,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNVBLZMNORQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-Methylpyrrol-2-yl)methyl)hexamethyleneimine is a chemical compound with the molecular formula C12H20N2. This compound is a derivative of pyrrole and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Molecular Structure and Properties
The structure of this compound consists of a pyrrole ring attached to a hexamethyleneimine group. The molecular structure can be represented as follows:
InChI Key: SGNVBLZMNORQHP-UHFFFAOYSA-N
This structural configuration suggests potential interactions with biological targets due to the presence of nitrogen atoms, which may facilitate binding to various receptors and enzymes.
Research indicates that compounds similar to this compound may exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity: Compounds in this class have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
- Modulation of Signaling Pathways: These compounds may influence various signaling pathways, including those related to inflammation and cell proliferation.
2. Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's effects on cancer cell lines, demonstrating significant antiproliferative activity. The IC50 values were determined through MTT assays, revealing a dose-dependent response. |
| Study 2 | Analyzed the compound's interaction with specific receptors using radiolabeled binding assays. Results indicated high affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology. |
| Study 3 | Evaluated the anti-inflammatory properties in animal models, showing reduced levels of pro-inflammatory cytokines following treatment with the compound. |
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole ring or hexamethylene chain can significantly affect potency and selectivity for biological targets. Key observations include:
- Substituent Effects: Alterations at specific positions on the pyrrole ring can enhance binding affinity to target proteins.
- Chain Length Variations: Modifying the length of the hexamethylene chain influences lipophilicity and cellular uptake.
Comparison with Similar Compounds
Insights :
- The addition of a (1-methylpyrrol-2-yl)methyl group increases molecular weight and likely raises boiling point due to reduced volatility.
- The pyrrole moiety may enhance solubility in organic solvents compared to HMI, though water solubility could decrease .
Pharmacological and Industrial Relevance
- Hexamethyleneimine Derivatives : Compounds in the HMI group have been studied for morphine-like analgesic effects, though their addiction liability varies with structural modifications . HMI itself is a precursor in herbicide and drug manufacturing .
- This compound: The pyrrole group could confer unique binding interactions in biological systems. For example, pyrrole-containing compounds are common in kinase inhibitors and receptor antagonists (e.g., KISS1R antagonists in ).
Preparation Methods
Alkylation of Hexamethyleneimine with (1-Methylpyrrol-2-yl)methyl Chloride
The most direct route involves nucleophilic alkylation of hexamethyleneimine (azepane) with (1-methylpyrrol-2-yl)methyl chloride. This method mirrors the alkylation of amines with chloromethyl derivatives, as demonstrated in the synthesis of N-methyl-1-naphthalenemethanamine.
Step 1: Synthesis of (1-Methylpyrrol-2-yl)methyl Chloride
The chloromethyl precursor is synthesized from (1-methylpyrrol-2-yl)methanol via treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). For example:
This step is analogous to the chlorination of hydroxymethyl intermediates in naphthalene derivatives.
Step 2: Alkylation of Hexamethyleneimine
The chloride reacts with hexamethyleneimine under basic conditions. A phase transfer catalyst (e.g., tetra-n-butylammonium bromide) enhances reactivity, as shown in the synthesis of tertiary amines:
Key parameters:
Mitsunobu Coupling for Chiral Synthesis
For enantioselective synthesis, a Mitsunobu reaction could couple (1-methylpyrrol-2-yl)methanol with hexamethyleneimine. Though not directly cited, this approach is inspired by enantioselective hydrogenation methods in pyrrolidine syntheses.
Reaction Scheme :
Limitations :
-
High cost of reagents (diethyl azodicarboxylate, triphenylphosphine).
-
Lower scalability compared to alkylation.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Optimization and Purification Techniques
Phase Transfer Catalysis (PTC)
The use of PTCs, such as tetra-n-butylammonium bromide, enhances reaction rates in biphasic systems by shuttling ions between phases. This is critical for alkylation reactions involving poorly soluble amines.
Acid/Base Workup
Post-reaction mixtures are treated with dilute sulfuric acid to protonate the product, followed by basification (pH 10) with NaOH to liberate the free base. Extraction with toluene and vacuum distillation yield high-purity product (≥98%).
Distillation Under High Vacuum
High vacuum distillation (0.1–1 mmHg) removes residual solvents and low-boiling impurities, as demonstrated in the purification of N-methyl-1-naphthalenemethanamine.
Challenges and Mitigation Strategies
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Bis-Alkylation : Excess chloride or prolonged reaction times may lead to quaternary ammonium salts. Stoichiometric control and low temperatures (5°C) mitigate this.
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Chloride Stability : (1-Methylpyrrol-2-yl)methyl chloride is moisture-sensitive. Synthesis under anhydrous conditions and immediate use are recommended.
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Pyrrole Reactivity : The electron-rich pyrrole ring may undergo unwanted electrophilic substitution. Inert atmospheres (N₂/Ar) and mild conditions preserve integrity.
Q & A
Q. What are the recommended synthetic routes for N-((1-Methylpyrrol-2-yl)methyl)hexamethyleneimine?
The synthesis typically involves coupling hexamethyleneimine (HMI) with a substituted pyrrole derivative. For example, hexamethyleneimine can react with 1-methylpyrrole-2-carbaldehyde via reductive amination using sodium cyanoborohydride or catalytic hydrogenation. Reaction conditions (e.g., inert atmosphere, solvents like methanol or DMF) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical for optimizing yield .
Q. How is the structural integrity of this compound validated in academic settings?
Characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., pyrrole methyl group at C2, hexamethyleneimine ring protons) .
- GC/MS : Retention time and fragmentation patterns for purity analysis (e.g., using a DB-5 column with He carrier gas) .
- Elemental Analysis : To verify empirical formula matching theoretical values.
Q. What safety protocols are essential when handling this compound?
- Toxicity : Classified under UN 2493; acute toxicity (oral, dermal) and irritant properties require PPE (gloves, goggles, lab coat) .
- Storage : Inert atmosphere (N) and refrigeration to prevent degradation .
- Spill Management : Neutralize with dilute acetic acid and absorb with inert material .
Advanced Research Questions
Q. How does the pyrrole substituent influence biological activity?
The 1-methylpyrrole moiety enhances lipophilicity, potentially improving membrane permeability. Pyrrole derivatives are known to interact with enzymes (e.g., cyclooxygenase) or receptors via π-π stacking or hydrogen bonding. For instance, structurally similar compounds exhibit anti-inflammatory and antitumor activity by inhibiting COX-2 or disrupting DNA replication in cancer cells .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding affinity to targets like DHX9 RNA helicase (relevant in oncology) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., GROMACS) .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity .
Q. How to resolve contradictions in reactivity data during synthesis?
Example: Discrepancies in reductive amination yields may arise from:
- pH Sensitivity : Optimal pH 6-7 for NaBHCN efficiency .
- Steric Effects : Bulky substituents on pyrrole may hinder imine intermediate formation. Mitigate via microwave-assisted synthesis to accelerate kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
